2',4'-Dihydroxy-3'-propylacetophenone
Overview
Description
2',4'-Dihydroxy-3'-propylacetophenone is a chemical compound that belongs to the family of acetophenones, which are characterized by a phenyl group attached to a carbonyl group of an acetyl moiety. While the specific compound 2',4'-Dihydroxy-3'-propylacetophenone is not directly mentioned in the provided papers, related compounds with hydroxyacetophenone structures have been studied for various properties and activities, such as antileukotrienic effects and antibacterial activities .
Synthesis Analysis
The synthesis of hydroxyacetophenone derivatives can be achieved through various methods. For instance, 2,4-dihydroxyacetophenone has been synthesized using microwave radiation from resorcinol and acetic acid, with the influence of raw material ratios, reaction time, and microwave power being studied to optimize the conditions . Similarly, derivatives of hydroxyacetophenone with different substituents have been prepared through acetylation, methylation, and Fries rearrangement, as well as bromination, chlorination, and acylation steps . These methods could potentially be adapted for the synthesis of 2',4'-Dihydroxy-3'-propylacetophenone by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of hydroxyacetophenone derivatives can be complex, with intramolecular hydrogen bonding playing a role in the stability of the compounds . The structure of these compounds is often confirmed using techniques such as NMR, IR, and X-ray crystallography . Computational methods, such as DFT, can also be used to predict and revise the structures of these molecules .
Chemical Reactions Analysis
Hydroxyacetophenone derivatives can undergo various chemical reactions depending on their substituents. For example, the conversion of hydroxyethyl-bithiophene to its sodium sulfonate salt indicates that hydroxy groups in these molecules can react to form water-soluble derivatives . The presence of hydroxy groups also suggests that these compounds could participate in further oxidation, reduction, and substitution reactions, which could be explored for the synthesis of 2',4'-Dihydroxy-3'-propylacetophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyacetophenone derivatives, such as melting point, boiling point, density, and refractive index, can be measured to characterize these compounds . These properties are influenced by the molecular structure and the nature of the substituents on the aromatic ring. The antileukotrienic and antibacterial activities of these compounds suggest that they may interact with biological systems through mechanisms that involve bonding to specific receptors or inhibiting biosynthesis pathways .
Scientific Research Applications
Antileukotrienic Activity
2',4'-Dihydroxy-3'-propylacetophenone derivatives have shown potential in blocking leukotriene D4 induced contractions, which can be beneficial in treating conditions like asthma and allergies. Marshall et al. (1987) explored the structure-activity relationships of alkoxyacetophenone derivatives, finding specific patterns necessary for leukotriene D4 antagonist activity (Marshall et al., 1987). Similarly, Kuchař et al. (1998) demonstrated that some 2',4'-dihydroxy-3'-propylacetophenone derivatives exert complex antileukotrienic effects and also displayed anti-inflammatory properties (Kuchař et al., 1998).
Green Synthesis and Catalysis
G. Yadav and A. V. Joshi (2002) discussed a green route for synthesizing 2',4'-dihydroxyacetophenone, highlighting its role as an intermediate in various chemical processes. They emphasized the use of non-polluting and reusable catalysts, aligning with green chemistry principles (Yadav & Joshi, 2002).
Antimicrobial Properties
The antimicrobial activity of certain derivatives, particularly against oral pathogens, has been studied by Bonifait et al. (2012). They synthesized derivatives that showed strong activity against bacteria such as Streptococcus mutans and Gram-negative bacteria like Porphyromonas gingivalis, suggesting potential applications in oral health (Bonifait et al., 2012).
Structural and Spectroscopic Analysis
S. Seth et al. (2009) conducted a detailed study on the structural and spectroscopic aspects of ortho-hydroxy acetophenones. Their work provides valuable insights into the molecular geometry and electronic structure of such compounds, which is crucial for understanding their chemical behavior and potential applications (Seth et al., 2009).
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
properties
IUPAC Name |
1-(2,4-dihydroxy-3-propylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h5-6,13-14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRBWUQXAFYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379448 | |
Record name | 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dihydroxy-3'-propylacetophenone | |
CAS RN |
40786-69-4 | |
Record name | 1-(2,4-Dihydroxy-3-propylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4'-Dihydroxy-3'-propylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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